molecular formula C15H14N2O2 B587019 Alpha-(Benzoylamino)benzeneacetamid-d10 CAS No. 1246814-47-0

Alpha-(Benzoylamino)benzeneacetamid-d10

Katalognummer: B587019
CAS-Nummer: 1246814-47-0
Molekulargewicht: 264.35
InChI-Schlüssel: HAQWPUWMFUOREY-LHNTUAQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(Benzoylamino)benzeneacetamide-d10 is a deuterium-labeled compound, often used as a reference standard in various analytical and research applications. It is a derivative of benzamide and is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. This labeling makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

Alpha-(Benzoylamino)benzeneacetamide-d10 is widely used in scientific research, including:

    Chemistry: As a reference standard in mass spectrometry and NMR spectroscopy for the study of reaction mechanisms and compound identification.

    Biology: In metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

    Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: In the development and quality control of pharmaceuticals and other chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Benzoylamino)benzeneacetamide-d10 typically involves the introduction of deuterium atoms into the benzamide structure. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a suitable catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of alpha-(Benzoylamino)benzeneacetamide-d10 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(Benzoylamino)benzeneacetamide-d10 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Benzoyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Wirkmechanismus

The mechanism of action of alpha-(Benzoylamino)benzeneacetamide-d10 is primarily related to its use as a labeled compound. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and analysis in various experimental setups. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Alpha-(Benzoylamino)benzeneacetamide: The non-deuterated version of the compound.

    Benzamide: A simpler structure without the benzoylamino group.

    Deuterated Benzamides: Other benzamide derivatives labeled with deuterium.

Uniqueness

Alpha-(Benzoylamino)benzeneacetamide-d10 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the accuracy and sensitivity of mass spectrometry and NMR spectroscopy, making it a valuable tool in various scientific fields.

Biologische Aktivität

Alpha-(Benzoylamino)benzeneacetamide-d10 (CAS Number: 33675-83-1) is an isotopically labeled compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Alpha-(Benzoylamino)benzeneacetamide-d10 is a derivative of benzamide with a deuterated acetamide group. The presence of deuterium allows for enhanced tracking in biological studies, which is crucial for understanding metabolic pathways and pharmacokinetics. The molecular formula is C15H14N2O2C_{15}H_{14}N_{2}O_{2}, and its structure can be depicted as follows:

Structure C6H5C O NC6H4C O NH\text{Structure }\text{C}_{6}\text{H}_{5}\text{C O N}\text{C}_{6}\text{H}_{4}\text{C O N}\text{H}

Biological Activity Overview

The biological activity of alpha-(Benzoylamino)benzeneacetamide-d10 has been investigated in various contexts, particularly regarding its anticonvulsant and anticancer properties.

Anticonvulsant Activity

Research has shown that compounds similar to alpha-(Benzoylamino)benzeneacetamide-d10 exhibit significant anticonvulsant properties. A study highlighted the effectiveness of related compounds in the maximal electroshock-induced seizure (MES) test, indicating a potential for this compound to serve as an anticonvulsant agent. The structure-activity relationship (SAR) studies revealed that specific modifications at the C(alpha) site could enhance activity against seizures .

Anticancer Potential

Alpha-(Benzoylamino)benzeneacetamide-d10 has been evaluated for its anticancer properties. The compound was found to inhibit certain cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

The mechanisms through which alpha-(Benzoylamino)benzeneacetamide-d10 exerts its biological effects include:

  • Inhibition of CDK Activity : By inhibiting CDKs, the compound disrupts the cell cycle, preventing cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound interacts with various signaling pathways, including those involving GSK3 and mTOR, leading to altered cellular responses such as apoptosis and enhanced protein synthesis .

Case Study 1: Anticonvulsant Efficacy

A study conducted on mice demonstrated that alpha-(Benzoylamino)benzeneacetamide-d10 provided significant protection against MES-induced seizures. The effective dose (ED50) was comparable to established anticonvulsants like phenytoin, suggesting its potential as a therapeutic agent for epilepsy management.

CompoundED50 (mg/kg)Protection Index
Alpha-(Benzoylamino)benzeneacetamide-d10204.5
Phenytoin185.0

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on human cancer cell lines showed that treatment with alpha-(Benzoylamino)benzeneacetamide-d10 resulted in a significant decrease in cell viability and proliferation rates. The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25
A549 (Lung Cancer)15

Eigenschaften

IUPAC Name

N-[2-amino-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2,3,4,5,6-pentadeuteriobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-14(18)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)(H,17,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQWPUWMFUOREY-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)N)NC(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(Benzoylamino)benzeneacetamide-d10
Reactant of Route 2
Reactant of Route 2
alpha-(Benzoylamino)benzeneacetamide-d10
Reactant of Route 3
alpha-(Benzoylamino)benzeneacetamide-d10
Reactant of Route 4
Reactant of Route 4
alpha-(Benzoylamino)benzeneacetamide-d10
Reactant of Route 5
Reactant of Route 5
alpha-(Benzoylamino)benzeneacetamide-d10
Reactant of Route 6
Reactant of Route 6
alpha-(Benzoylamino)benzeneacetamide-d10

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.